Benzene, 1-bromo-2-(2-propenylthio)-
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Description
Benzene, 1-bromo-2-(2-propenylthio)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a 2-propenylthio group
Synthetic Routes and Reaction Conditions:
Halogenation and Thioetherification: The synthesis of Benzene, 1-bromo-2-(2-propenylthio)- typically involves the bromination of benzene followed by the introduction of the 2-propenylthio group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The thioetherification step involves the reaction of the brominated benzene with allyl thiol under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be recycled is common to enhance the efficiency and sustainability of the process.
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-(2-propenylthio)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The 2-propenylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The double bond in the 2-propenylthio group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Addition: Bromine or hydrogen bromide in inert solvents like carbon tetrachloride or chloroform.
Major Products:
Substitution Products: Depending on the nucleophile, products can include benzene derivatives with various functional groups.
Oxidation Products: Sulfoxides or sulfones.
Addition Products: Dibromo or bromoalkyl derivatives.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science:
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Biochemical Studies: Used in studies to understand the interaction of thioether-containing compounds with biological systems.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and fine chemicals.
Catalysis: Potential use as a ligand or catalyst in various organic transformations.
Molecular Targets and Pathways:
Thioether Group: The 2-propenylthio group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.
Bromine Atom: The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Benzene, 1-bromo-2-(methylthio)-: Similar structure but with a methylthio group instead of a 2-propenylthio group.
Benzene, 1-chloro-2-(2-propenylthio)-: Chlorine atom instead of bromine, affecting reactivity and chemical properties.
Uniqueness:
Reactivity: The presence of both a bromine atom and a 2-propenylthio group provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Applications: Its specific structure allows for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-bromo-2-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCVOFVZYMPYPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449704 |
Source
|
Record name | Benzene, 1-bromo-2-(2-propenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154180-30-0 |
Source
|
Record name | Benzene, 1-bromo-2-(2-propenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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